4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
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Overview
Description
4-Methyl-1-oxa-3,8-diazaspiro[45]decan-2-one;hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an oxazolidinone ring fused with a diazaspirodecane system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxazolidinone ring can be opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products:
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Modified spirocyclic compounds with various functional groups.
Scientific Research Applications
4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one
- 3-(3,3-Dimethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Comparison: 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the hydrochloride salt form also enhances its solubility and stability, which can be advantageous in various applications.
Properties
IUPAC Name |
4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-6-8(12-7(11)10-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMWRCDFAZGDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNCC2)OC(=O)N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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